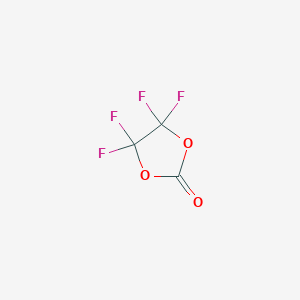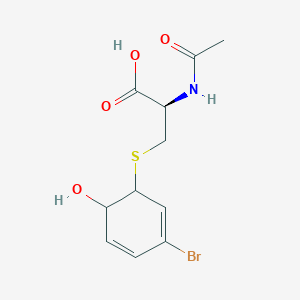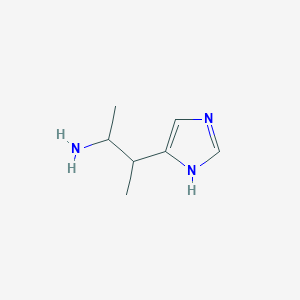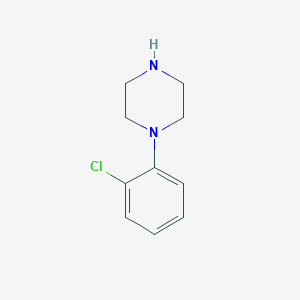
1-(2-氯苯基)哌嗪
概述
描述
1-(2-Chlorophenyl)-piperazine hydrochloride is a potent, selective, and orally active antipsychotic agent that has been shown to produce a pharmacological profile similar to that of clozapine . It binds to the 5-HT1A receptor with high affinity and antagonizes 5-HT2C receptors . It is a white crystalline solid, soluble in water and some organic solvents .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)piperazine can be visualized using software like PYMOL and Discover Studio .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
1-(2-Chlorophenyl)piperazine monohydrochloride is an organic compound with the chemical formula C10H13Cl2N2 · HCl . It is a white crystalline solid, soluble in water and some organic solvents .科学研究应用
Chemical Research
“1-(2-Chlorophenyl)piperazine” is a chemical compound with the empirical formula C10H13ClN2. It is often used in chemical research due to its unique properties . The compound is available in powder form and has a melting point of 160-163 °C .
Synthesis of Piperazine Derivatives
Piperazine derivatives are widely used in various fields due to their broad range of biological and pharmaceutical activities. “1-(2-Chlorophenyl)piperazine” is used in the synthesis of these derivatives . For example, it is used in the cyclization of 1,2-diamine derivatives with sulfonium salts .
Drug Development
Piperazine moiety, which “1-(2-Chlorophenyl)piperazine” is a part of, is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, “1-(2-Chlorophenyl)piperazine” plays a crucial role in the development of these drugs .
Synthesis of Chiral Piperazines
“1-(2-Chlorophenyl)piperazine” is used in the synthesis of 2-substituted chiral piperazines. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Solid-Phase Synthesis
“1-(2-Chlorophenyl)piperazine” is used in parallel solid-phase synthesis, a method used to simultaneously synthesize multiple peptide sequences .
Photocatalytic Synthesis
“1-(2-Chlorophenyl)piperazine” is used in photocatalytic synthesis, a process that uses light to accelerate a reaction which creates an activated substrate .
作用机制
Target of Action
1-(2-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . This receptor plays a significant role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
1-(2-Chlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(2-Chlorophenyl)piperazine binds to the 5-HT2C receptor, activating it, which leads to a series of events in the cell that results in various physiological effects .
Pharmacokinetics
It is known to be metabolized in the liver via the CYP2D6 enzyme . The elimination half-life ranges from 4 to 14 hours . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .
Result of Action
The activation of the 5-HT2C receptor by 1-(2-Chlorophenyl)piperazine can lead to various molecular and cellular effects. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has potent anorectic effects .
安全和危害
1-(2-Chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
未来方向
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 1-(2-Chlorophenyl)piperazine could be in the development of new drugs and therapies.
属性
IUPAC Name |
1-(2-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057734 | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperazine | |
CAS RN |
39512-50-0 | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize 1-(2-Chlorophenyl)piperazine, and what structural insights were gained?
A1: The study employed a combination of spectroscopic methods including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy to comprehensively analyze the structural properties of 1-(2-Chlorophenyl)piperazine []. These techniques provided complementary information about the vibrational modes, electronic transitions, and nuclear environment of the molecule.
- FT-IR and FT-Raman: These methods revealed detailed information about the vibrational frequencies associated with various functional groups within the molecule, such as C-H stretching, C=C aromatic ring vibrations, and C-Cl stretching [].
- NMR (¹H and ¹³C): NMR spectroscopy was crucial in identifying the different proton and carbon environments within the molecule []. By analyzing the chemical shifts and coupling patterns, researchers could confirm the structure and assign specific signals to individual atoms in 1-(2-Chlorophenyl)piperazine.
- UV-Vis Spectroscopy: This technique helped identify the electronic transitions occurring within the molecule, particularly the π→ π* transitions associated with the aromatic ring []. This provided insights into the electronic structure and potential photochemical properties of 1-(2-Chlorophenyl)piperazine.
Q2: How was computational chemistry, specifically DFT, utilized to understand the properties of 1-(2-Chlorophenyl)piperazine?
A2: Density Functional Theory (DFT) calculations played a crucial role in complementing and interpreting the experimental spectroscopic data []. The researchers utilized the B3LYP functional with the 6-311++G (d,p) basis set, a well-established approach for modeling organic molecules.
- Vibrational Frequency Analysis: DFT calculations were employed to assign the experimentally observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions []. This provided a deeper understanding of the vibrational modes and their contribution to the overall spectroscopic fingerprint of 1-(2-Chlorophenyl)piperazine.
- NMR Chemical Shift Prediction: The researchers used the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts []. The good agreement between the calculated and experimental chemical shifts served as a validation of the optimized molecular geometry and reinforced the reliability of the computational approach.
- Electronic Structure and Properties: DFT calculations provided insights into the electronic structure of 1-(2-Chlorophenyl)piperazine, including the energies and shapes of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) []. Analysis of the HOMO-LUMO gap offered information about the molecule's reactivity, stability, and potential for participating in chemical reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

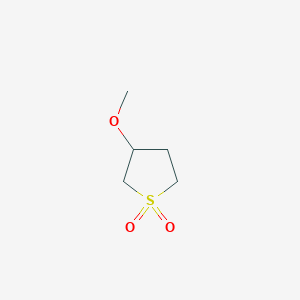
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
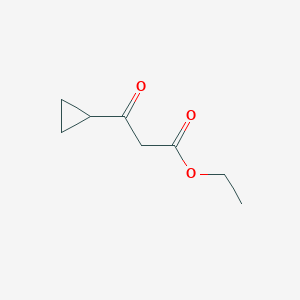


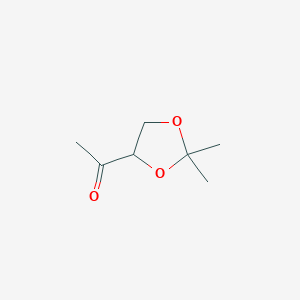
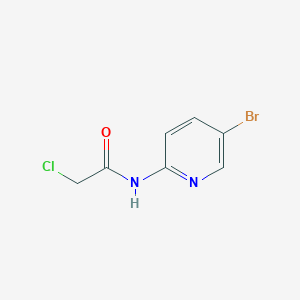
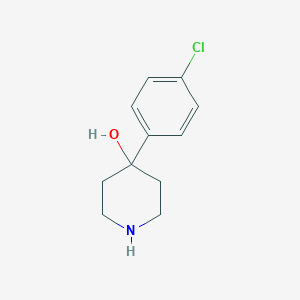
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
